molecular formula C22H22FN3O3 B2827567 4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1203384-19-3

4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2827567
CAS No.: 1203384-19-3
M. Wt: 395.434
InChI Key: AROMDGJNUTZQIE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine class, a heterocyclic scaffold with demonstrated pharmacological relevance, including antitumor, antimicrobial, and antiangiogenic activities . Structurally, it features:

  • 4-(4-Fluorophenyl substituent: Enhances metabolic stability and lipophilicity, common in drug design to improve target binding .
  • 1-Methyl group: May reduce metabolic oxidation at the methyl position, improving pharmacokinetics.
  • Dihydropyrimidinone core: The 3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione system provides rigidity and hydrogen-bonding sites for target engagement .

Properties

IUPAC Name

4-(4-fluorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-25-18-13-26(12-11-14-3-9-17(29-2)10-4-14)21(27)19(18)20(24-22(25)28)15-5-7-16(23)8-6-15/h3-10,20H,11-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROMDGJNUTZQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)F)C(=O)N(C2)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Attachment of the 4-methoxyphenethyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Methylation: The final step involves the methylation of the nitrogen atom in the pyrimidine ring.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the fluorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Analysis:

  • Fluorine vs. Chlorine/Hydroxyl : The 4-fluorophenyl group in the target compound likely improves metabolic stability compared to 4-chlorophenyl () or hydroxylated analogs (), as fluorine reduces oxidative dehalogenation risks .
  • Phenethyl vs. Benzyl: The phenethyl chain (vs.
  • Methyl Group : The 1-methyl substitution (absent in ) could mitigate CYP450-mediated metabolism, extending half-life .

Physicochemical Properties

  • Solubility : Hydroxyl groups (e.g., 4j in ) improve aqueous solubility but reduce membrane permeability. The target’s fluorine and methyl groups likely balance lipophilicity (predicted logP ~2.8–3.2).
  • Thermal Stability : Melting points for analogs range from ±220°C () to higher values for chlorinated derivatives due to increased crystallinity .

Notes

Data Limitations : Direct experimental data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Fluorine’s Role : The 4-fluorophenyl group is a strategic choice for enhancing bioavailability, as seen in FDA-approved drugs (e.g., ciprofloxacin) .

Safety Considerations : Methoxy and fluorine substituents generally reduce toxicity compared to chloro or nitro groups .

Biological Activity

The compound 4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 1203384-19-3) is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C22H22FN3O3C_{22}H_{22}FN_3O_3 with a molecular weight of 395.4 g/mol. The structure features a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H22FN3O3
Molecular Weight395.4 g/mol
CAS Number1203384-19-3

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to the target molecule have shown potent cytotoxicity in various cancer cell lines. In particular:

  • Mechanism of Action : These compounds often act as dual inhibitors targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), with IC50 values ranging from 0.3 to 24 µM in antiproliferative assays .
  • Case Study : A derivative tested in an MCF-7 breast cancer model demonstrated effective tumor growth inhibition and induced apoptosis through cell cycle arrest and DNA fragmentation .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects due to its ability to interact with various receptors and enzymes involved in neurodegenerative diseases. Research into similar compounds has shown promise in modulating pathways related to neuroinflammation and oxidative stress.

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolo[3,4-d]pyrimidine Core : Achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of Functional Groups : Nucleophilic substitutions are performed to introduce the fluorophenyl and methoxyphenethyl groups.
  • Final Methylation : Methylation of nitrogen atoms completes the synthesis.

The mechanism of action is believed to involve modulation of specific molecular targets such as kinases or receptors that play crucial roles in cell signaling pathways related to cancer progression and neurological disorders.

Research Findings

A variety of studies have evaluated the biological activities of compounds structurally related to this compound:

  • Antiproliferative Activity : Compounds with similar structures have shown IC50 values as low as 0.79 µM against pancreatic adenocarcinoma cells (CFPAC-1). This indicates a strong potential for therapeutic applications in oncology .
  • Selectivity : Some derivatives demonstrate selective toxicity towards cancer cells while sparing normal fibroblasts, which is a desirable trait in drug development .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with fluorinated aromatic precursors and pyrimidine derivatives. A common approach includes:

Cyclization : Use barbituric acid derivatives and substituted phenols under reflux conditions (e.g., ethanol at 80°C for 12 hours).

Functionalization : Introduce the 4-methoxyphenethyl group via nucleophilic substitution or alkylation, requiring catalysts like NaH in dry DMF .

Purification : Employ column chromatography (silica gel, CHCl₃/MeOH 10:1) or recrystallization (ethanol/water) to isolate the product.

  • Critical Parameters : Temperature control (±2°C), solvent polarity, and catalyst loading (e.g., 1.2 eq. NaH) significantly impact yield and purity.

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : A combination of techniques ensures accurate characterization:
  • ¹H/¹³C NMR : Use DMSO-d₆ as solvent; key signals include δ ~7.3–7.5 ppm (aromatic protons) and δ ~3.8 ppm (methoxy group) .
  • X-ray Crystallography : Resolves the fused bicyclic system (pyrrolo[3,4-d]pyrimidine core) and confirms stereochemistry .
  • HRMS : Validate molecular weight (expected [M+H]⁺: 367.38 g/mol) and fragmentation patterns .

Q. How are preliminary biological activities screened for this compound?

  • Methodological Answer : Standard in vitro assays include:
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Receptor Binding : Radioligand displacement assays for dopamine or serotonin receptors .

Advanced Research Questions

Q. How can computational modeling improve reaction yield and selectivity during synthesis?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) and reaction path searches to:

Predict Transition States : Identify energy barriers for cyclization steps using Gaussian09 at the B3LYP/6-31G* level .

Optimize Solvent Effects : COSMO-RS simulations to select solvents (e.g., DMF vs. THF) that stabilize intermediates.

Machine Learning : Train models on existing pyrrolopyrimidine reaction data to predict optimal catalyst ratios .

Q. How to resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Systematic approaches include:
  • Meta-Analysis : Aggregate data from kinase inhibition (IC₅₀) and cytotoxicity (GI₅₀) studies to identify outlier conditions.
  • Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Structural Dynamics : Perform MD simulations to assess compound-protein interactions under varying pH/temperature .

Q. What strategies are used to explore structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR studies focus on:

Substituent Variation : Synthesize analogs with modified fluorophenyl or methoxyphenethyl groups.

Pharmacophore Mapping : Overlay crystal structures with active analogs to identify critical hydrogen-bonding motifs .

Free-Wilson Analysis : Quantify contributions of substituents (e.g., 4-fluorophenyl increases logP by ~0.5) to activity .

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